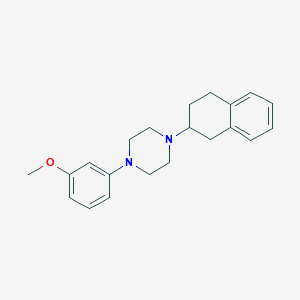![molecular formula C15H13F3N2O B5318113 N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5318113.png)
N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as TFMPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and acetone.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is not yet fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and anti-tumor activities. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in lab experiments is its potent pharmacological activity. This makes it an excellent candidate for studying the mechanisms of inflammation and tumor growth. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. One area of research is in the development of new drugs based on the structure of this compound. Another area of research is in the study of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent anti-inflammatory and anti-tumor activities make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea involves the reaction of 4-trifluoromethylbenzylamine with 2-methylphenyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where it is being explored as a potential drug candidate for the treatment of various diseases. It has been found that this compound exhibits potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-10-4-2-3-5-13(10)20-14(21)19-12-8-6-11(7-9-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAVAJDCIDKMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)

![6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5318048.png)
![7-(3-chlorophenyl)-4-[2-(dimethylamino)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5318066.png)
![(1S*,6R*)-9-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5318068.png)
![N-butyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5318083.png)
![N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide](/img/structure/B5318092.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5318100.png)
![N-{4-[({4-[2-(2-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}propanamide](/img/structure/B5318111.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)
![3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5318125.png)
![5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318139.png)
![3-[4-(benzyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5318144.png)